JNJ-28312141

Catalog No.
S548037
CAS No.
1149939-55-8
M.F
C26H33ClN6O2
M. Wt
497.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-28312141

CAS Number

1149939-55-8

Product Name

JNJ-28312141

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide;hydrochloride

Molecular Formula

C26H33ClN6O2

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H

InChI Key

MVPKLZHNOLVZAU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-cyano-N-(2-(1-cyclohexen-1-yl)-4-(1-((dimethylamino)acetyl)-4-piperidinyl)phenyl)-1H-imidazole-2-carboxamide, JNJ 28312141, JNJ-28312141, JNJ28312141

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

The exact mass of the compound 5-Cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide hydrochloride is 460.25867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNJ-28312141 is a potent, orally bioavailable cyanoimidazolecarboxamide inhibitor targeting colony-stimulating factor-1 receptor (CSF-1R, IC50 = 0.69 nM) and FMS-related receptor tyrosine kinase-3 (FLT3, IC50 = 30 nM). Originally developed to overcome the high basicity and poor pharmacokinetic profiles of earlier arylamide precursors, this compound exhibits high aqueous solubility and robust in vivo processability [1]. For procurement professionals and lead investigators, JNJ-28312141 serves as a critical dual-action baseline material for acute myeloid leukemia (AML) and metastatic bone disease modeling, where simultaneous suppression of FLT3-driven leukemogenesis and CSF-1R-dependent tumor-associated macrophages (TAMs) or osteoclasts is required [2].

Substituting JNJ-28312141 with standard bisphosphonates (e.g., zoledronate) or older-generation CSF-1R inhibitors (e.g., GW2580) fundamentally alters in vivo experimental outcomes and necessitates complex multi-drug regimens. While zoledronate blocks normal trabecular bone remodeling and only partially depletes tumor-associated osteoclasts, JNJ-28312141 achieves near-complete osteoclast ablation without inducing abnormal trabecular growth at the growth plate [1]. Furthermore, unlike GW2580—which can paradoxically increase blood monocyte counts—JNJ-28312141 acutely depletes F4/80+ tissue macrophages within days [2]. Its specific dual affinity for both CSF-1R and FLT3 means that replacing it with a highly selective CSF-1R-only inhibitor (like BLZ945) will fail to suppress ITD-FLT3-dependent proliferation in AML xenografts, requiring buyers to procure and co-formulate two separate compounds to achieve the same polypharmacological effect [1].

Superior Osteoclast Depletion vs. Zoledronate in Bone Metastasis

In the MRMT-1 mammary carcinoma tibial inoculation model, JNJ-28312141 demonstrated a profound reduction in tumor-associated osteoclasts compared to the standard-of-care bisphosphonate, zoledronate. While zoledronate achieved a 64% reduction, JNJ-28312141 reduced TRAP+ tumor-associated osteoclasts by approximately 95% [1].

Evidence DimensionReduction of TRAP+ tumor-associated osteoclasts
Target Compound Data95% reduction
Comparator Or BaselineZoledronate (64% reduction)
Quantified Difference31% greater absolute reduction in osteoclast population
ConditionsIn vivo MRMT-1 mammary carcinoma tibial inoculation in rats

This justifies the selection of JNJ-28312141 over standard bisphosphonates for aggressive osteolytic metastasis models requiring near-total osteoclast ablation without disrupting normal trabecular remodeling.

Dual-Kinase Suppression Eliminating the Need for Multi-Drug Formulations

Unlike highly selective CSF-1R inhibitors (e.g., BLZ945) that lack efficacy against leukemic drivers, JNJ-28312141 provides potent dual inhibition. It inhibits CSF-1R with an IC50 of 0.69 nM and simultaneously suppresses ITD-FLT3-dependent proliferation in MV-4-11 cells with an IC50 of 21 nM[1].

Evidence DimensionKinase inhibition profile (IC50)
Target Compound DataCSF-1R (0.69 nM) and FLT3 (30 nM biochemical; 21 nM in MV-4-11 cells)
Comparator Or BaselineSelective CSF-1R inhibitors (inactive against FLT3)
Quantified DifferenceSimultaneous nanomolar suppression of both macrophage-recruiting and leukemogenic pathways
ConditionsRecombinant kinase assays and MV-4-11 AML cell cultures

Enables single-agent procurement for studies requiring simultaneous targeting of leukemic cell proliferation and macrophage-mediated tumor angiogenesis, reducing formulation complexity.

Optimized Processability and Pharmacokinetics vs. Early Arylamides

JNJ-28312141 was specifically engineered as a cyanoimidazolecarboxamide to overcome the physicochemical limitations of early arylamide CSF-1R inhibitors. This structural modification reduced basicity, yielding acceptable aqueous solubility and superior pharmacokinetic properties that support reliable oral dosing at 50–100 mg/kg in murine models [1].

Evidence DimensionStructural basicity and oral bioavailability
Target Compound DataCyanoimidazolecarboxamide scaffold (high solubility, stable PK)
Comparator Or BaselineEarly-generation arylamide precursors (high basicity, poor PK)
Quantified DifferenceSufficient oral bioavailability to maintain therapeutic plasma concentrations for in vivo efficacy
ConditionsPreclinical ADME and in vivo pharmacokinetic profiling

Ensures reliable formulation processability and reproducible oral dosing in murine models, reducing compound waste and experimental variability for in vivo research.

FLT3-ITD Mutated Acute Myeloid Leukemia (AML) Xenografts

Due to its dual nanomolar inhibition of CSF-1R and FLT3, JNJ-28312141 is the optimal choice for in vivo AML models (such as MV-4-11 xenografts) where researchers need a single agent to suppress both leukemic cell proliferation and the supportive tumor microenvironment [1].

Tumor-Induced Osteolysis and Bone Metastasis Modeling

JNJ-28312141 should be selected over bisphosphonates like zoledronate in bone metastasis models (e.g., MRMT-1 tibial inoculations) when the experimental goal requires near-complete (~95%) ablation of TRAP+ tumor-associated osteoclasts without artificially halting normal trabecular bone remodeling at the growth plate[1].

Acute Tissue Macrophage Depletion Studies

For studies requiring rapid and profound depletion of F4/80+ tissue macrophages, JNJ-28312141 provides a highly effective alternative to older inhibitors like GW2580, which can cause unwanted spikes in blood monocyte counts, ensuring cleaner baseline data in inflammation and tumor angiogenesis assays [2].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

496.2353520 Da

Monoisotopic Mass

496.2353520 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M5069B3F8

Other CAS

885692-52-4

Wikipedia

JNJ-28312141 free base
JNJ-28312141

Dates

Last modified: 02-18-2024
1: Illig CR, Manthey CL, Wall MJ, Meegalla SK, Chen J, Wilson KJ, Ballentine SK,  Desjarlais RL, Schubert C, Crysler CS, Chen Y, Molloy CJ, Chaikin MA, Donatelli RR, Yurkow E, Zhou Z, Player MR, Tomczuk BE. Optimization of a potent class of arylamide colony-stimulating factor-1 receptor inhibitors leading to anti-inflammatory clinical candidate 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]pheny l]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. doi: 10.1021/jm200900q. Epub 2011 Oct 31. PubMed PMID: 22039836.
2: Manthey CL, Johnson DL, Illig CR, Tuman RW, Zhou Z, Baker JF, Chaikin MA, Donatelli RR, Franks CF, Zeng L, Crysler C, Chen Y, Yurkow EJ, Boczon L, Meegalla SK, Wilson KJ, Wall MJ, Chen J, Ballentine SK, Ott H, Baumann C, Lawrence D, Tomczuk BE, Molloy CJ. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. doi: 10.1158/1535-7163.MCT-09-0255. Epub 2009 Nov 3. PubMed PMID: 19887542.

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